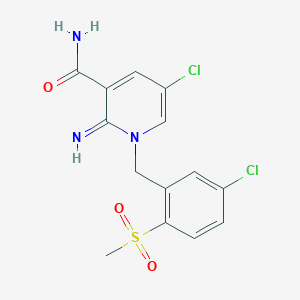5-Chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide
CAS No.: 1192348-73-4
Cat. No.: VC4073225
Molecular Formula: C14H13Cl2N3O3S
Molecular Weight: 374.2
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1192348-73-4 |
|---|---|
| Molecular Formula | C14H13Cl2N3O3S |
| Molecular Weight | 374.2 |
| IUPAC Name | 5-chloro-1-[(5-chloro-2-methylsulfonylphenyl)methyl]-2-iminopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C14H13Cl2N3O3S/c1-23(21,22)12-3-2-9(15)4-8(12)6-19-7-10(16)5-11(13(19)17)14(18)20/h2-5,7,17H,6H2,1H3,(H2,18,20) |
| Standard InChI Key | CVBJUEIAUOTXLV-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=C(C=C(C=C1)Cl)CN2C=C(C=C(C2=N)C(=O)N)Cl |
| Canonical SMILES | CS(=O)(=O)C1=C(C=C(C=C1)Cl)CN2C=C(C=C(C2=N)C(=O)N)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 5-chloro-1-[(5-chloro-2-methylsulfonylphenyl)methyl]-2-iminopyridine-3-carboxamide, reflects its intricate structure. Its molecular formula, C14H13Cl2N3O3S, corresponds to a molecular weight of 374.2 g/mol for the free base and 410.7 g/mol for the hydrochloride salt (CAS 1192347-42-4). Key structural features include:
-
A dihydropyridine core substituted with chlorine at position 5.
-
A benzyl group at position 1, bearing a methylsulfonyl moiety and a second chlorine substituent.
-
An imino group at position 2 and a carboxamide at position 3.
Table 1: Key Physicochemical Properties
The hydrochloride salt enhances solubility for in vivo applications, maintaining stability under standard storage conditions (-20°C) .
Synthesis and Optimization
Lead Identification and Structural Modifications
TAK-259 emerged from a scaffold-hopping strategy targeting α1D-AR selectivity. Initial lead compound 9m exhibited high affinity for α1D-AR (Ki = 1.6 nM) but suffered from hERG channel inhibition (IC50 = 1.2 μM) . Structural optimization involved:
-
Chlorination: Introducing chlorine at positions 5 (pyridine) and 5' (benzyl) enhanced receptor binding and metabolic stability.
-
Sulfonylation: The methylsulfonyl group at position 2' of the benzyl ring improved selectivity over α1A- and α1B-AR subtypes.
-
Iminopyridine Core: The imino group at position 2 stabilized the planar conformation, critical for antagonism .
hERG Liability Mitigation
Docking studies and site-directed mutagenesis revealed that replacing the original quinazoline scaffold with iminopyridine reduced hERG binding. The final candidate, 9u (TAK-259), achieved a 10-fold reduction in hERG inhibition (IC50 = 12 μM) while retaining α1D-AR potency (Ki = 2.3 nM) .
Pharmacological Profile
Receptor Selectivity and Mechanism of Action
TAK-259 exhibits >100-fold selectivity for α1D-AR over α1A- and α1B-AR subtypes (Table 2) . This selectivity arises from steric complementarity with the α1D-AR’s hydrophobic binding pocket, as confirmed by X-ray crystallography and molecular dynamics simulations .
Table 2: Receptor Binding Affinities
| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. α1D-AR) |
|---|---|---|
| α1D-AR | 2.3 | 1 |
| α1A-AR | 450 | 195 |
| α1B-AR | 520 | 226 |
In Vitro Efficacy
In functional assays using rat bladder strips, TAK-259 (1 μM) inhibited phenylephrine-induced contractions by 92%, outperforming tamsulosin (78% inhibition at 1 μM) . This efficacy correlated with its ability to block α1D-AR-mediated calcium signaling in transfected HEK293 cells .
Preclinical Studies
Antiurinary Frequency Effects
In rats with bladder outlet obstruction (BOO), intravenous TAK-259 (4.4 µg/kg) reduced non-voiding contractions by 67% during the storage phase, normalizing micturition patterns . Similarly, in a cyclophosphamide-induced cystitis model, oral TAK-259 (10 mg/kg) decreased urinary frequency by 54% without affecting voided volume, confirming target engagement .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume